
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide” is a chemical compound that belongs to the class of tetrahydroquinolines . Tetrahydroquinolines are a large group of natural products that have been targeted by many research groups due to their abundance in natural products and notable biological activity . They are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .
Synthesis Analysis
The synthesis of highly substituted tetrahydroquinolines has been reported using a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Chemical Reactions Analysis
Tetrahydroquinolines can be synthesized through various reactions, including the Knoevenagel condensation, aza-Michael–Michael addition, and others . These reactions are valuable for generating 1,2,3,4-tetrahydroquinoline skeletons with various substitution groups .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
- Facile Synthesis Techniques : Research includes the development of facile synthesis techniques for related compounds, demonstrating the potential for efficient production of complex molecules. For instance, a high-yielding cyclisation process for producing derivatives of the compound has been detailed, indicating the synthetic versatility of these compounds (King, 2007).
- Novel Antibiotics : Certain tetrahydroquinoline derivatives have shown high biological activity against bacteria and fungi, suggesting their potential as novel antibiotics (Asolkar et al., 2004).
Pharmacological Potential
- Anticonvulsant Properties : Tetrahydroisoquinoline derivatives have been designed as noncompetitive AMPA receptor antagonists based on molecular modeling studies, exhibiting significant anticonvulsant properties. This highlights their potential in developing new treatments for epilepsy (Gitto et al., 2003).
- Positron Emission Tomography (PET) Ligands : Synthesis of carbon-11 and fluorine-18 labeled tetrahydroisoquinoline derivatives as potential PET ligands for imaging brain diseases showcases the intersection of chemistry and neurology in advancing diagnostic techniques (Gao et al., 2006).
Chemical Biology and Drug Discovery
- Aldose Reductase Inhibitors : Isoquinoline derivatives have been explored for their potential as aldose reductase inhibitors, indicating their possible application in treating diabetic complications (Malamas & Hohman, 1994).
- Antitumor and Cytotoxic Activities : New compounds, including isoquinoline derivatives, have been identified with significant antitumor and cytotoxic activities, contributing to the search for novel cancer therapies (Toukam et al., 2021).
Direcciones Futuras
Tetrahydroquinolines have garnered a lot of attention in the scientific community due to their diverse biological activities and their abundance in natural products . This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity . Future research may focus on the development of more efficient synthesis methods and the exploration of new biological activities.
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)15(19)16-13-7-6-12-5-4-8-17(11(3)18)14(12)9-13/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHWLSKJGASOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


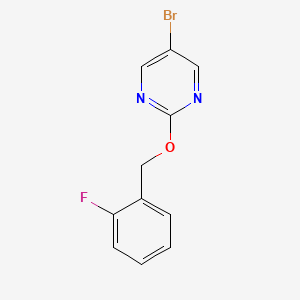
![2-Chloro-N-[2-(cyclohexen-1-yl)ethyl]-N-[[5-(hydroxymethyl)furan-2-yl]methyl]acetamide](/img/structure/B2829700.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2829702.png)
![3-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2829704.png)
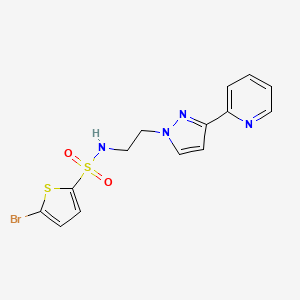
![N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide](/img/structure/B2829708.png)
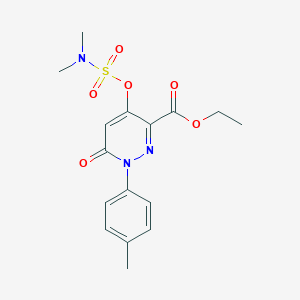
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide](/img/structure/B2829711.png)
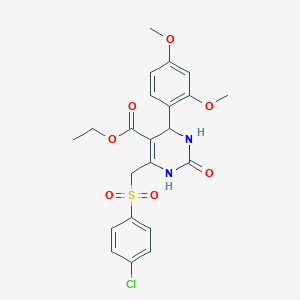
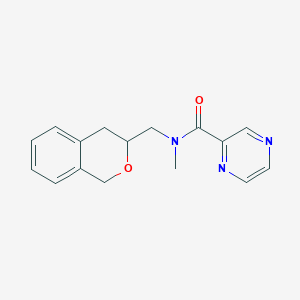
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2829715.png)
![2-[(3-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2829717.png)
![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2829719.png)